molecular formula C19H21N2O4P B11404941 Dimethyl [2-(diphenylmethyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate

Dimethyl [2-(diphenylmethyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11404941
M. Wt: 372.4 g/mol
InChI Key: YKIOPDJZKZSKFL-UHFFFAOYSA-N
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Description

Dimethyl [2-(diphenylmethyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate is a complex organic compound that features a phosphonate group attached to an oxazole ring. This compound is notable for its unique structure, which includes both aromatic and heterocyclic elements, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl [2-(diphenylmethyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate can be synthesized using the Michaelis-Becker reaction. This method involves the reaction of a phosphonate ester with an appropriate oxazole derivative under mild conditions. The reaction typically requires non-corrosive and moisture-insensitive reagents, making it advantageous over other methods such as the acid chloride route .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-(diphenylmethyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aromatic and heterocyclic rings allow for various substitution reactions, where different substituents can replace hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

Dimethyl [2-(diphenylmethyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl [2-(diphenylmethyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl [2-(diphenylmethyl)-5-(morpholin-4-yl)-1,3-oxazol-4-yl]phosphonate
  • Dimethyl [2-(diphenylmethyl)-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-4-yl]phosphonate

Uniqueness

Dimethyl [2-(diphenylmethyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate is unique due to its specific combination of a phosphonate group with an oxazole ring and a diphenylmethyl substituent. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C19H21N2O4P

Molecular Weight

372.4 g/mol

IUPAC Name

2-benzhydryl-4-dimethoxyphosphoryl-N-methyl-1,3-oxazol-5-amine

InChI

InChI=1S/C19H21N2O4P/c1-20-18-19(26(22,23-2)24-3)21-17(25-18)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16,20H,1-3H3

InChI Key

YKIOPDJZKZSKFL-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=C(O1)C(C2=CC=CC=C2)C3=CC=CC=C3)P(=O)(OC)OC

Origin of Product

United States

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